molecular formula C28H21NO4 B4588317 3-benzoylbenzyl 2-(benzoylamino)benzoate

3-benzoylbenzyl 2-(benzoylamino)benzoate

Cat. No.: B4588317
M. Wt: 435.5 g/mol
InChI Key: QWCFNUWNWMUJMI-UHFFFAOYSA-N
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Description

3-Benzoylbenzyl 2-(benzoylamino)benzoate is an organic compound with the molecular formula C28H21NO4. It is a complex ester that features both benzoyl and benzyl groups, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoylbenzyl 2-(benzoylamino)benzoate typically involves the esterification of 3-benzoylbenzyl alcohol with 2-(benzoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use similar reagents and catalysts as in laboratory synthesis but optimized for higher yields and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylbenzyl 2-(benzoylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-benzoylbenzyl 2-(benzoylamino)benzoate involves its interaction with various molecular targets. The benzoyl and benzyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoylbenzyl 2-(benzoylamino)benzoate is unique due to its dual benzoyl and benzyl functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it valuable in synthetic chemistry and potential pharmacological research .

Properties

IUPAC Name

(3-benzoylphenyl)methyl 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4/c30-26(21-11-3-1-4-12-21)23-15-9-10-20(18-23)19-33-28(32)24-16-7-8-17-25(24)29-27(31)22-13-5-2-6-14-22/h1-18H,19H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCFNUWNWMUJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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